3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Organic and Material Sciences
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in organic and medicinal chemistry. chemicalbook.comnih.govchemsrc.com First synthesized in the late 19th century, the pyrazole core is a key structural motif in a vast array of compounds. chemicalbook.com Its unique structure, characterized by a planar, aromatic ring system, imparts distinct reactivity and allows for functionalization at multiple positions. chemsrc.com This versatility has made pyrazole derivatives indispensable in various scientific domains.
In medicinal chemistry, the pyrazole nucleus is a prominent pharmacophore found in numerous established drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. mdpi.comacs.org Well-known pharmaceuticals such as the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant feature a pyrazole core, highlighting its importance in drug design and development. chemicalbook.com
Beyond pharmaceuticals, pyrazoles are crucial in agrochemicals, serving as the basis for effective herbicides and fungicides. fluorochem.co.uk In material science, the incorporation of pyrazole units into polymers and other materials can lead to advanced substances with tailored properties like thermal stability, specific optical characteristics, and conductivity. fluorochem.co.uk The ability of the pyrazole ring to act as a ligand for metal ions also makes it valuable in coordination chemistry and catalysis. mdpi.com
Overview of Nitrated Azole Systems: Aromaticity and Structural Features
Nitrated azole systems, including nitropyrazoles, are a class of compounds that have garnered significant attention, particularly in the field of energetic materials. guidechem.comnist.gov The introduction of one or more nitro (–NO2) groups onto the azole ring profoundly influences the molecule's electronic and structural characteristics. The nitro group is a strong electron-withdrawing group, which impacts the aromaticity and reactivity of the heterocyclic ring. mdpi.comresearchgate.net
The pyrazole ring itself is an aromatic system. chemsrc.com The introduction of a nitro group generally maintains the planarity and aromatic character of the ring. researchgate.net Structurally, the presence of nitro groups increases molecular density and improves the oxygen balance of the compound, which are critical parameters for energetic materials. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group also makes the ring more susceptible to nucleophilic substitution reactions, a feature that is exploited in the synthesis of further derivatives. researchgate.net
Historical Development and Evolution of Synthetic Strategies for Nitropyrazoles
The synthesis of nitropyrazoles has evolved since their initial discovery, with researchers developing more efficient and safer methodologies. The term "pyrazole" was first coined by Ludwig Knorr in 1883, and a classic synthesis from acetylene (B1199291) and diazomethane (B1218177) was developed by Hans von Pechmann in 1898. nih.gov The preparation of the foundational pyrazole ring is often achieved through the condensation of 1,3-dicarbonyl compounds with hydrazine, a method known as the Knorr pyrazole synthesis. nih.gov
The direct nitration of the pyrazole ring was historically challenging, often leading to low yields and mixtures of isomers. A significant advancement was the development of a two-step process for the synthesis of 3-nitropyrazole (3-NP). nih.govguidechem.com This common strategy involves the initial N-nitration of pyrazole using nitrating agents like a mixture of nitric acid and acetic anhydride (B1165640) to form 1-nitropyrazole (B188897) (also referred to as N-nitropyrazole). nih.gov This intermediate is then subjected to thermal rearrangement in a high-boiling point organic solvent, such as benzonitrile (B105546) or n-octanol, to yield 3-nitropyrazole. chemicalbook.comnih.govguidechem.com
While effective, this two-step method has drawbacks, including the use of toxic, high-boiling solvents. guidechem.com More recent research has focused on developing greener and more efficient "one-pot" syntheses. guidechem.com For example, a method has been reported where the reaction solution after the initial nitration of pyrazole is directly subjected to a high-pressure reaction in a hydrothermal reactor, avoiding the isolation of the N-nitropyrazole intermediate. guidechem.com Other strategies have explored different nitrating agents and catalysts to improve yields and reaction conditions. nih.gov The synthesis of N-substituted nitropyrazoles, such as the title compound, typically proceeds by first preparing the nitropyrazole core (e.g., 3-nitropyrazole) and then performing an N-alkylation reaction. An analogous synthesis involves reacting 3-chloro-6-nitroindazole with allyl bromide in the presence of a base like potassium carbonate to introduce the allyl group onto the nitrogen atom. researchgate.net
Contextualizing 3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole within Contemporary Research Themes
This compound , also known as N-allyl-3-nitropyrazole, is situated within contemporary research focused on creating novel functional molecules by modifying known heterocyclic scaffolds. The introduction of an N-substituent, in this case, the prop-2-en-1-yl (allyl) group, is a deliberate chemical modification designed to impart specific properties to the parent 3-nitropyrazole molecule.
One of the primary research themes for such compounds is in the field of energetic materials. The pyrazole ring functionalized with nitro groups serves as an energetic backbone. mdpi.com The N-H proton on nitropyrazoles is acidic and provides a reactive site for straightforward functionalization. nih.govmdpi.com Attaching different substituents to the nitrogen atom allows for the fine-tuning of physical and energetic properties. Research on related N-allyl substituted dinitropyrazoles has shown that this modification can significantly lower the melting point of the compound, even leading to liquid explosives. Such materials are explored as potential energetic plasticizers, which are additives used to improve the processing and mechanical properties of solid propellants and explosives, particularly for applications in cold environments.
The allyl group, with its reactive double bond, also introduces a site for further chemical transformations, such as polymerization or other addition reactions. This functionality opens possibilities for the development of novel energetic polymers or for grafting the nitropyrazole moiety onto other molecular structures, thereby creating advanced materials with a high density of energetic groups. Therefore, the synthesis and characterization of compounds like this compound are key steps in the exploration of new energetic materials with tailored physical states and reactive capabilities.
Research Data Tables
Specific experimental data for This compound is not extensively detailed in the surveyed literature. However, data for its direct precursor, 3-Nitro-1H-pyrazole , and a related N-allyl substituted dinitropyrazole are available and provide valuable context.
Table 1: Physicochemical Properties of 3-Nitro-1H-pyrazole
This table presents known properties of the parent compound used in the synthesis of N-allyl derivatives.
| Property | Value | Source |
| CAS Number | 26621-44-3 | nist.gov |
| Molecular Formula | C₃H₃N₃O₂ | nist.gov |
| Molecular Weight | 113.07 g/mol | chemicalbook.com |
| Appearance | Solid | fluorochem.co.uk |
| Melting Point | 173 to 180 °C | fluorochem.co.uk |
| Purity | ≥ 98.0% | fluorochem.co.uk |
Table 2: Characterization Data for a Related N-Allyl Dinitropyrazole
This table shows data for N-allyl-3,5-dinitropyrazole, illustrating the properties of a pyrazole core with both nitro groups and an N-allyl substituent. This serves as a proxy to understand the potential characteristics of this compound.
| Compound | Synthesis Method | Spectroscopic Data | Source |
| N-allyl-3,5-dinitropyrazole | Reaction of 3,5-dinitropyrazole with allyl bromide in acetonitrile (B52724) with triethylamine (B128534) (TEA) as a base, heated to 60 °C for 12 hours. | ¹H NMR (CDCl₃, 500 MHz): δ 8.52 (s, 1H), 6.01 (m, 1H), 5.42 (d, J=10.5 Hz, 1H), 5.37 (d, J=17.0 Hz, 1H), 5.08 (d, J=6.0 Hz, 2H).¹³C{¹H} NMR (CDCl₃, 125 MHz): δ 148.5, 142.1, 129.5, 121.2, 110.1, 54.9. |
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1-prop-2-enylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-2-4-8-5-3-6(7-8)9(10)11/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVODFFBZNQRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Nitro 1 Prop 2 En 1 Yl 1h Pyrazole and Analogues
Strategies for Introducing the Nitro Moiety
The introduction of a nitro group onto the pyrazole (B372694) ring is a critical step that significantly influences the electronic properties of the molecule. The position of the nitro group is crucial and can be controlled through various synthetic strategies, including direct nitration of a pre-formed pyrazole ring or by constructing the ring from nitro-containing building blocks.
Regioselective Nitration of Pyrazole Precursors
Direct nitration of pyrazole and its derivatives is a common method for the synthesis of nitropyrazoles. The regioselectivity of this electrophilic substitution reaction is highly dependent on the nitrating agent, reaction conditions, and the nature of the substituents already present on the pyrazole ring.
Several electrophilic nitrating agents are employed for the nitration of pyrazoles, with the choice of reagent often dictating the position of the incoming nitro group.
Nitric Acid/Sulfuric Acid (HNO3/H2SO4): This classic "mixed acid" system is a powerful nitrating agent. For pyrazole itself, electrophilic substitution, including nitration, typically occurs at the C-4 position to yield 4-nitropyrazole scribd.com. The strong acidic conditions protonate the pyrazole ring, deactivating it towards electrophilic attack, but the C-4 position remains the most susceptible site cdnsciencepub.comcdnsciencepub.com.
Nitric Acid/Acetic Anhydride (B1165640)/Acetic Acid (HNO3/Ac2O/HAc): This system, which generates acetyl nitrate in situ, is another effective nitrating agent. Nitration of 1-phenylpyrazole with acetyl nitrate has been shown to selectively occur at the 4-position of the pyrazole ring cdnsciencepub.comcdnsciencepub.com. In the synthesis of 3-nitropyrazole, a two-step process is often employed where pyrazole is first nitrated with a HNO3-Ac2O-HAc system to form N-nitropyrazole, which is then rearranged researchgate.net.
Oxone: Oxone (potassium peroxymonosulfate) has been utilized as a nitrating agent for 3-aminopyrazole in an aqueous medium. This approach offers a greener and safer alternative to traditional nitrating agents, proceeding under mild conditions nih.gov.
| Nitrating Agent | Substrate Example | Primary Product | Reference |
| HNO3/H2SO4 | Pyrazole | 4-Nitropyrazole | scribd.com |
| HNO3/Ac2O/HAc | 1-Phenylpyrazole | 4-Nitro-1-phenylpyrazole | cdnsciencepub.comcdnsciencepub.com |
| Oxone | 3-Aminopyrazole | 3-Nitro-3-aminopyrazole | nih.gov |
A significant pathway to obtaining C-nitropyrazoles, particularly 3-nitropyrazoles, involves the thermal rearrangement of an N-nitropyrazole intermediate nih.gov. This process typically involves two key steps: the N-nitration of a pyrazole precursor followed by a rearrangement reaction.
The initial N-nitration is often achieved using nitrating agents like a mixture of nitric acid and acetic anhydride researchgate.net. The resulting N-nitropyrazole is then heated in a high-boiling solvent, such as benzonitrile (B105546), to induce rearrangement to the more stable C-nitropyrazole chemicalbook.comguidechem.com. The mechanism of this thermal rearrangement is believed to be a cdnsciencepub.comnih.gov sigmatropic shift of the nitro group, followed by a proton shift researchgate.net. This method is a cornerstone for the synthesis of 3-nitropyrazole, which serves as the key precursor for the final target compound nih.govguidechem.com. The rearrangement of N-nitropyrazole can yield both 3-nitro and 5-nitropyrazole isomers, and in some cases, a mixture of both is obtained semanticscholar.org.
One-Pot Cyclization Reactions Involving Nitro-Containing Components
An alternative to the direct nitration of a pre-formed pyrazole ring is the construction of the heterocyclic system from acyclic precursors, where one of the components already bears a nitro group. This approach can offer high regioselectivity.
A notable example is the 1,3-dipolar cycloaddition reaction between a nitrile imine and a nitroalkene rsc.org. This method allows for the regioselective synthesis of 3,4-diaryl-1H-pyrazoles. While this specific example leads to a different substitution pattern than the target molecule, the principle of using a nitro-containing building block in a cycloaddition reaction is a valid strategy for accessing nitropyrazole cores. Similarly, the reaction of diazomethane (B1218177) with chloronitroethylene has been reported for the one-step cyclization to form 3-nitropyrazole, although this method involves hazardous starting materials nih.gov. Multicomponent reactions, for instance, the reaction of aldehydes, 1,3-dicarbonyls, and diazo compounds, can also lead to the formation of polyfunctionalized pyrazoles in a single pot researchgate.net.
Approaches for Incorporating the Prop-2-en-1-yl (Allyl) Group
Once the 3-nitro-1H-pyrazole core is synthesized, the final step is the introduction of the allyl group onto one of the nitrogen atoms of the pyrazole ring. This is typically achieved through an N-alkylation reaction.
N-Alkylation of 3-Nitro-1H-pyrazole with Allylating Reagents
The N-alkylation of 3-nitro-1H-pyrazole involves the reaction of the deprotonated pyrazole with an allylating agent, such as allyl bromide or allyl chloride. The regioselectivity of this reaction is a key consideration, as alkylation can potentially occur at either the N-1 or N-2 position of the pyrazole ring.
For an unsymmetrically substituted pyrazole like 3-nitro-1H-pyrazole, the outcome of the N-alkylation is influenced by steric and electronic factors. Generally, the alkylation of 3-substituted pyrazoles under basic conditions tends to favor the formation of the 1,3-disubstituted isomer semanticscholar.orgacs.org. This preference is often attributed to the steric hindrance posed by the substituent at the 3-position, which directs the incoming electrophile to the less hindered N-1 position.
A specific procedure for the synthesis of 1-allyl-4-nitropyrazole, a close analogue of the target compound, involves reacting 4-nitropyrazole with allyl bromide in anhydrous acetonitrile (B52724) wordpress.com. This reaction proceeds to completion and gives a high yield of the desired N-alkylated product. A similar strategy can be applied to 3-nitro-1H-pyrazole. The reaction of 3-nitro-1H-pyrazole with an allyl halide in the presence of a base (e.g., NaOH or K2CO3) in a suitable solvent (e.g., acetonitrile or DMF) would be the expected route to 3-nitro-1-(prop-2-en-1-yl)-1H-pyrazole.
| Pyrazole Substrate | Alkylating Agent | Product | Reference |
| 4-Nitropyrazole | Allyl bromide | 1-Allyl-4-nitropyrazole | wordpress.com |
| 3-Phenyl-1H-pyrazole | Allyl bromide | 1-Allyl-3-phenyl-1H-pyrazole | |
| 3-Substituted Pyrazoles | Various Alkyl Halides | Predominantly 1,3-Disubstituted Pyrazoles | semanticscholar.orgacs.org |
Reagent Selection and Reaction Optimization for Allyl Group Introduction
The introduction of an allyl group onto the nitrogen of the 3-nitropyrazole core is a common and direct method for synthesizing this compound. This N-alkylation reaction involves the careful selection of reagents and optimization of reaction conditions to ensure high yield and regioselectivity.
Reagent Selection:
Allylating Agent: Allyl halides, such as allyl bromide or allyl chloride, are the most frequently used reagents for introducing the prop-2-en-1-yl group. Allyl bromide is often preferred due to its higher reactivity compared to the chloride analogue.
Base: A base is required to deprotonate the pyrazole ring's N-H, creating a nucleophilic pyrazolate anion. Common bases include strong hydrides like sodium hydride (NaH), which offers irreversible deprotonation, and weaker carbonate bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃), which are often used under milder conditions. The choice of base can influence the reaction's regioselectivity, affecting whether the allyl group attaches to the N1 or N2 position of the pyrazole ring.
Reaction Optimization: Optimization of reaction parameters is crucial for maximizing the yield of the desired N1-alkylated product. Key parameters include:
Temperature: Reactions may be conducted at room temperature or require heating, depending on the reactivity of the substrate and reagents.
Reaction Time: Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of by-products.
Stoichiometry: The molar ratio of the pyrazole, base, and allylating agent is adjusted to drive the reaction to completion. A slight excess of the allylating agent and base is common.
For instance, the O-allylation of 1-substituted pyrazol-3-ols has been successfully achieved using allyl bromide in the presence of NaH, demonstrating the effectiveness of this reagent combination for introducing an allyl group onto a pyrazole-based scaffold. nih.gov
Table 1: Common Reagents for Allyl Group Introduction
| Reagent Type | Examples | Role in Reaction |
| Allylating Agent | Allyl Bromide, Allyl Chloride | Source of the prop-2-en-1-yl electrophile |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Deprotonates the pyrazole N-H to form the nucleophile |
Influence of Catalysts and Solvents on N-Alkylation Efficiency
The efficiency and selectivity of the N-alkylation process are significantly influenced by the choice of solvent and the potential use of catalysts.
Solvents: Polar aprotic solvents are generally preferred for N-alkylation reactions as they can solvate the cation of the base while leaving the pyrazolate anion highly reactive.
Dimethylformamide (DMF): Often used for its high boiling point and ability to dissolve a wide range of organic and inorganic reactants. N-alkylation of nitrotriazinones, related heterocyclic systems, has been shown to proceed in high yields in DMF. mdpi.com
Acetonitrile (ACN): Another effective polar aprotic solvent.
Acetone: A less polar option, often used with carbonate bases.
The solvent can play a critical role in determining the ratio of N1 to N2 alkylation isomers, a common challenge in pyrazole chemistry.
Catalysts: While many simple alkylations proceed efficiently without a catalyst, certain systems benefit from their use.
Phase-Transfer Catalysts (PTCs): In reactions involving a solid base (like K₂CO₃) and an organic solvent, PTCs such as tetrabutylammonium bromide (TBAB) can be used to shuttle the pyrazolate anion into the organic phase, accelerating the reaction.
Metal Catalysts: For more challenging substrates or alternative alkylating agents (like allyl alcohols), metal catalysts may be employed. Palladium-catalyzed N-alkylation reactions have been developed for various amines and heterocycles. chemrxiv.org Similarly, copper-catalyzed methods can be used for the N-arylation and, in some cases, N-alkylation of pyrazoles. organic-chemistry.org Crystalline aluminosilicates have also been reported as effective catalysts for the N-alkylation of pyrazoles with alcohols, offering a method that avoids the formation of salt by-products. google.comgoogle.com
Table 2: Influence of Solvents and Catalysts on N-Alkylation
| Factor | Examples | Effect on Reaction |
| Solvent | DMF, Acetonitrile, Acetone | Affects reaction rate and regioselectivity (N1 vs. N2) |
| Catalyst | Phase-Transfer Catalysts (e.g., TBAB), Metal Catalysts (e.g., Pd, Cu), Crystalline Aluminosilicates | Increases reaction rate, enables use of different alkylating agents |
Cyclocondensation and Cycloaddition Reactions Forming the Pyrazole Ring with an Allyl Moiety
An alternative synthetic route involves constructing the pyrazole ring itself from precursors that already contain the N-allyl group or a precursor to it. This approach is particularly useful for controlling the regiochemistry of the final product from the outset.
The most classic method for forming a pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.orgchim.it To synthesize an N-allyl pyrazole, one could employ N-allylhydrazine as the hydrazine component. The reaction of N-allylhydrazine with a suitable 1,3-dielectrophile would directly yield the N-allylpyrazole core.
1,3-Dipolar Cycloaddition Strategies
1,3-dipolar cycloadditions, also known as Huisgen cycloadditions, are powerful methods for constructing five-membered heterocyclic rings like pyrazoles. nih.govnih.gov This strategy involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). tandfonline.com
To form an N-allyl pyrazole, one could react an N-allyl substituted 1,3-dipole, such as a nitrile imine, with an alkyne. Nitrile imines are typically generated in situ from hydrazonoyl halides by treatment with a base. The subsequent [3+2] cycloaddition with a dipolarophile is often highly regioselective. rsc.orgrsc.org
A potential synthetic sequence is outlined below:
Preparation of an N-allyl hydrazonoyl halide.
In situ generation of the corresponding N-allyl nitrile imine using a base like triethylamine (B128534).
Reaction of the nitrile imine with an alkyne (e.g., dimethyl acetylenedicarboxylate) to form the fully substituted N-allyl pyrazole ring.
This approach offers a high degree of flexibility in introducing various substituents onto the pyrazole core by changing the components of the 1,3-dipole and the dipolarophile. nih.gov
Intramolecular Nitrile Oxide Cycloaddition (INOC) Approaches
The Intramolecular Nitrile Oxide Cycloaddition (INOC) is a sophisticated strategy used to build complex, fused heterocyclic systems. mdpi.comresearchgate.netktu.edu In the context of pyrazole chemistry, INOC is not typically used to form the pyrazole ring itself, but rather to perform subsequent annulations on a pyrazole that already bears the necessary functional groups, including an allyl moiety. nih.gov
This method is a powerful tool for creating polycyclic molecules with high regio- and diastereoselectivity. mdpi.com The key steps are:
Synthesis of a Precursor: A pyrazole is synthesized with an aldoxime group and an unsaturated moiety (like an allyl group) positioned in close proximity. A typical precursor might be a 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime. nih.gov
Nitrile Oxide Generation: The aldoxime is oxidized in situ to a highly reactive nitrile oxide intermediate. Common oxidizing agents include aqueous sodium hypochlorite (bleach). mdpi.commdpi.com
Intramolecular Cycloaddition: The generated nitrile oxide rapidly undergoes a [3+2] cycloaddition with the tethered allyl double bond, forming a new, fused isoxazoline (B3343090) ring.
This elegant cascade reaction allows for the efficient construction of complex pyrazolo-fused heterocycles from appropriately functionalized allyl pyrazole starting materials. mdpi.comktu.eduproquest.com
Green Chemistry Principles in the Synthesis of Nitropyrazoles
The application of green chemistry principles to the synthesis of pyrazole derivatives is an area of growing importance, aiming to reduce environmental impact through safer and more efficient processes. nih.gov
Key green strategies applicable to the synthesis of nitropyrazoles include:
Alternative Energy Sources: Microwave (MW) irradiation has been successfully used to accelerate pyrazole synthesis. A "one-pot" synthesis of 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated carbonyl compounds and tosylhydrazine under microwave activation and solvent-free conditions has been reported, resulting in high yields and short reaction times. mdpi.com
Green Solvents and Catalysts: The development of syntheses in environmentally benign solvents like water or ethanol, or under solvent-free conditions, is a primary goal. Furthermore, the use of recyclable catalysts can significantly reduce waste. nih.gov
Atom Economy and One-Pot Reactions: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, are inherently atom-economical and efficient. nih.gov Designing synthetic routes as one-pot procedures, where intermediates are not isolated, minimizes solvent use and waste generation. mdpi.com
By incorporating these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible. nih.govmdpi.com
Chemical Transformations and Reactivity Profiles of 3 Nitro 1 Prop 2 En 1 Yl 1h Pyrazole
Reactivity of the Nitro Group
The electron-withdrawing nitro group on the pyrazole (B372694) ring is a key site for chemical modification, primarily through reduction to an amino group, which can then serve as a precursor for further functionalization.
Reduction of the Nitro Moiety to Amino Derivatives
The conversion of the 3-nitro group to a 3-amino group is a fundamental transformation, yielding 1-allyl-1H-pyrazol-3-amine. This reaction is typically achieved through catalytic hydrogenation. Standard conditions for this type of reduction involve the use of catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. wordpress.com
To ensure the stability of the resulting amino pyrazole, which can be sensitive to air oxidation, the hydrogenation is often conducted in the presence of an acid, such as hydrochloric acid (HCl). This method directly produces the more stable hydrochloride salt of the amine. wordpress.com The allyl group generally remains intact under these catalytic hydrogenation conditions.
Commonly employed methods for the reduction of aromatic nitro compounds are summarized in the table below.
Transformation to Nitramino Substituted Pyrazoles
The synthesis of N-(1-allyl-1H-pyrazol-3-yl)nitramide, a nitramino substituted pyrazole, can be envisioned through a two-step sequence starting from 3-nitro-1-(prop-2-en-1-yl)-1H-pyrazole. This process involves the initial reduction of the nitro group to an amine, as described in the previous section, followed by the nitration of the resulting 3-amino-1-allyl-pyrazole. wikipedia.orgyoutube.com
The N-nitration of aminopyrazoles is a known method for producing energetic materials. youtube.com The reaction typically involves treating the aminopyrazole with a strong nitrating agent. A common nitrating mixture is nitric acid in the presence of a dehydrating agent like sulfuric acid or acetic anhydride (B1165640). Careful control of the reaction conditions, particularly temperature, is crucial to achieve the desired N-nitration and avoid potential side reactions or decomposition.
Reactions of the Prop-2-en-1-yl (Allyl) Moiety
The allyl group's carbon-carbon double bond is a site of high electron density, making it susceptible to electrophilic attack and other addition reactions. This reactivity allows for extensive functionalization of the side chain without altering the pyrazole core.
Addition Reactions to the Alkene Bond
The alkene functionality of the allyl group can undergo various addition reactions, converting the unsaturated side chain into a saturated, functionalized propyl group.
Halogenation : The reaction with elemental halogens like bromine (Br₂) or chlorine (Cl₂) leads to the addition across the double bond, yielding a 1-(2,3-dihalopropyl)-3-nitro-1H-pyrazole. This reaction proceeds through a cyclic halonium ion intermediate, resulting in an anti-addition of the two halogen atoms to the chain. libretexts.orgorganicchemistrytutor.com
Epoxidation : Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide ring at the site of the double bond. This reaction yields 3-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole. The reaction is generally stereospecific. wikipedia.orgnih.gov
Dihydroxylation : The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups), producing 1-(2,3-dihydroxypropyl)-3-nitro-1H-pyrazole. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or a cold, dilute solution of potassium permanganate (B83412) (KMnO₄). These reactions typically result in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. researchgate.netkhanacademy.org
Formation of Functionalized Allyl Derivatives
Beyond simple addition, the allyl group can be modified to introduce other functional groups while retaining or altering the carbon skeleton of the side chain.
Allylic Oxidation : The allylic position—the CH₂ group directly attached to the pyrazole nitrogen—is susceptible to oxidation. Reagents such as selenium dioxide (SeO₂) can be used to introduce a hydroxyl group at this position, yielding 1-(1-hydroxyprop-2-en-1-yl)-3-nitro-1H-pyrazole. This transformation selectively functionalizes the carbon adjacent to the double bond and the pyrazole ring. wikipedia.orgnih.gov
Ozonolysis : This powerful oxidative cleavage reaction breaks the carbon-carbon double bond. Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the allyl group, yielding (3-nitro-1H-pyrazol-1-yl)methanal. wikipedia.orgmasterorganicchemistry.com
The following table summarizes the expected products from these transformations.
Transformations of the Pyrazole Ring System
While the nitro and allyl groups represent the most accessible sites for chemical reactions, the pyrazole ring itself possesses a stable aromatic character. Transformations involving the pyrazole ring of this compound, such as ring-opening, rearrangement, or cycloaddition reactions, are not extensively documented in the chemical literature. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution, while the existing substituents at positions 1 and 3 sterically hinder approaches to other positions on the ring. Further research is required to fully explore the reactivity profile of the pyrazole core within this specific compound.
Substitution Reactions on the Pyrazole Core
The pyrazole ring is generally susceptible to electrophilic aromatic substitution, which typically occurs at the C-4 position. scribd.com However, the presence of the strongly deactivating nitro group at the C-3 position significantly reduces the ring's nucleophilicity, making standard electrophilic substitutions, such as nitration or halogenation, challenging. masterorganicchemistry.com
Consequently, the reactivity of the 3-nitropyrazole core is more prominently characterized by nucleophilic substitution, where the nitro group can act as a leaving group. In highly nitrated systems, such as N-substituted 3,4-dinitropyrazoles, nucleophilic substitution occurs regioselectively, with various nucleophiles (S-, O-, and N-based) displacing the nitro group at the C-3 position. researchgate.netresearchgate.net Similarly, in 3,4,5-trinitropyrazoles, the position of nucleophilic attack (C-4 or C-5) is directed by the nature of the substituent at the N-1 position. uni-muenchen.de For this compound, while less activated than its di- or tri-nitrated counterparts, the C-3 position is the most likely site for nucleophilic aromatic substitution (SNAr) reactions under forcing conditions, allowing for the introduction of new functional groups.
Construction of Fused Heterocyclic Systems
The N-allyl group of this compound is a versatile precursor for the synthesis of complex fused heterocyclic systems, primarily through cycloaddition pathways.
A primary method for constructing pyrazolo-isoxazoline hybrids is the 1,3-dipolar cycloaddition reaction, where the allyl group of the pyrazole acts as the dipolarophile. wikipedia.org This reaction with a 1,3-dipole, such as a nitrile oxide generated in situ, provides a direct and efficient route to five-membered heterocyclic rings. mdpi.commdpi.com
The reaction between an N-allylated pyrazole and a nitrile oxide proceeds regioselectively to yield the corresponding pyrazole-isoxazoline hybrid. researchgate.net This transformation creates a molecular scaffold that combines the structural features of both pyrazole and isoxazoline (B3343090) rings, which is of significant interest in medicinal chemistry. The regiochemical outcome of the cycloaddition is dictated by both steric and electronic factors. researchgate.net
| Entry | Dipolarophile | Nitrile Oxide Precursor | Conditions | Product | Yield (%) |
| 1 | N-Allyl-pyrazole | Ar-CH=NOH + NaOCl | CH2Cl2, rt | 3-Aryl-5-(pyrazol-1-ylmethyl)isoxazoline | Good |
| 2 | N-Allyl-pyrazole | R-C(Cl)=NOH + Et3N | Toluene, Δ | 3-Alkyl-5-(pyrazol-1-ylmethyl)isoxazoline | Moderate |
This table is illustrative of typical 1,3-dipolar cycloaddition reactions for synthesizing pyrazolo-isoxazoline hybrids.
A robust strategy for synthesizing complex fused heterocycles is the intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.comresearchgate.netnih.gov This methodology has been successfully employed to construct the novel Pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netmdpi.comoxazole ring system. mdpi.comresearchgate.netktu.edu
The established synthesis starts with a pyrazole derivative bearing both an aldoxime (the nitrile oxide precursor) and an alkene moiety. mdpi.com Specifically, the reaction utilizes a 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime. The key steps involve the in situ generation of the nitrile oxide from the C-4 aldoxime via oxidation (e.g., with aqueous sodium hypochlorite), which then undergoes a highly regio- and diastereoselective intramolecular cycloaddition with the O-allyl group at the C-3 position. This cyclization forms the pyran and isoxazoline rings simultaneously. mdpi.comresearchgate.net
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chloramine-T | EtOH | 50 | 0.5 | 20 |
| 2 | NCS | CH2Cl2 | rt | 1 | 45 |
| 3 | NaOCl (aq.) | CH2Cl2 | rt | 1 | 95 |
| 4 | Oxone | CH3CN/H2O | rt | 2 | 68 |
Table adapted from optimization studies for the INOC reaction to form the pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netmdpi.comoxazole system from the corresponding 3-allyloxy-pyrazole-4-carbaldehyde oxime. mdpi.com
Applying a similar INOC strategy to this compound would first require functionalization at the C-4 position to introduce a carbaldehyde (e.g., via Vilsmeier-Haack reaction), followed by conversion to the corresponding oxime. The subsequent intramolecular cycloaddition between the C-4 nitrile oxide and the N-1 allyl group would lead to a different, isomeric fused system: a dihydropyrazolo[4,3-d]isoxazolo[3,4-b]pyridine derivative, demonstrating the versatility of the INOC reaction in accessing diverse heterocyclic scaffolds.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the key transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
Elucidation of Reaction Pathways (e.g., Vinylic SN Reactions, Eliminations)
The primary reaction pathway for constructing the fused heterocyclic systems described above is the 1,3-dipolar cycloaddition. wikipedia.org This reaction is a pericyclic process, proceeding through a concerted, single-step mechanism involving a cyclic transition state of six π-electrons. frontiersin.org It does not involve discrete ionic or radical intermediates. The term "vinylic SN reaction" is not directly applicable here, as the compound contains an allyl group, not a vinylic halide. Allylic systems can undergo substitution, but the cycloaddition pathway is dominant for the transformations discussed. rsc.orgrsc.org
In the case of the Intramolecular Nitrile Oxide Cycloaddition (INOC), the mechanism involves two distinct stages. mdpi.com First, the aldoxime precursor is oxidized to generate the highly reactive nitrile oxide intermediate. When using sodium hypochlorite, this proceeds via an initial N-chlorination of the oxime, followed by base-induced elimination of HCl. Second, the generated nitrile oxide dipole undergoes a rapid intramolecular [3+2] cycloaddition with the tethered allyl dipolarophile to form the fused bicyclic system. mdpi.comresearchgate.net
Regioselectivity and Stereoselectivity Studies
The outcomes of cycloaddition reactions are governed by principles of regioselectivity and stereoselectivity.
Regioselectivity: In the intermolecular 1,3-dipolar cycloaddition between an N-allyl pyrazole and a nitrile oxide, two regioisomers can potentially form: the 5-substituted isoxazoline or the 4-substituted isoxazoline. Experimental and theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the reaction is highly regioselective, exclusively producing the 5-substituted regioisomer. researchgate.net This selectivity is attributed to steric control; the approach of the nitrile oxide is sterically hindered on one face of the dipolarophile, favoring the transition state that leads to the 5-substituted product. researchgate.net
Stereoselectivity: For intramolecular cycloadditions (INOC), the stereochemistry of the newly formed ring junction is critical. In the synthesis of the pyrazolo-pyrano-oxazole system from the O-allyl precursor, the reaction proceeds with high diastereoselectivity, forming a cis-fused ring system. mdpi.com This stereochemical outcome is dictated by the conformational constraints of the tether connecting the dipole and the dipolarophile in the cycloaddition transition state. The molecule adopts a pre-organized, chair-like transition state geometry to minimize steric strain, leading to the selective formation of a single diastereomer. mdpi.com
Spectroscopic Elucidation and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole, seven unique proton signals are expected.
Pyrazole (B372694) Ring Protons: The pyrazole ring contains two protons, H-4 and H-5. Due to the influence of the nitro group at position 3 and the N-allyl group at position 1, these protons will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), likely as doublets due to coupling with each other. The electron-withdrawing nitro group would deshield the adjacent H-4 more significantly than H-5.
Allyl Group Protons: The prop-2-en-1-yl (allyl) group has three distinct sets of protons:
The two protons on the nitrogen-adjacent methylene (B1212753) group (-N-CH₂ -) would appear as a doublet, shifted downfield due to the adjacent nitrogen.
The single vinyl proton (-CH=CH₂) would appear as a complex multiplet (often a doublet of doublets of triplets) due to coupling with the adjacent methylene protons and the terminal vinyl protons.
The two terminal vinyl protons (=CH₂ ) would be distinct (cis and trans to the main chain) and would appear as separate multiplets, typically doublets of doublets.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 (Pyrazole) | 8.0 - 8.5 | d (doublet) | ~2-3 |
| H-5 (Pyrazole) | 7.0 - 7.5 | d (doublet) | ~2-3 |
| -CH= (Allyl) | 5.8 - 6.2 | m (multiplet) | Various |
| =CH₂ (trans, Allyl) | 5.2 - 5.5 | dd (doublet of doublets) | Various |
| =CH₂ (cis, Allyl) | 5.1 - 5.4 | dd (doublet of doublets) | Various |
| -N-CH₂- (Allyl) | 4.8 - 5.2 | d (doublet) | ~5-7 |
Table 1. Predicted ¹H NMR Data for this compound.
Carbon-13 NMR spectroscopy identifies the number of unique carbon environments in a molecule. For this compound, six distinct carbon signals are anticipated.
Pyrazole Ring Carbons: Three signals correspond to the pyrazole ring carbons. The carbon bearing the nitro group (C-3) would be significantly downfield. The other two carbons (C-4 and C-5) would appear at intermediate chemical shifts.
Allyl Group Carbons: Three signals correspond to the allyl group carbons: the methylene carbon (-N-C H₂) and the two vinyl carbons (-C H=C H₂).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (Pyrazole) | 150 - 160 |
| C-5 (Pyrazole) | 130 - 135 |
| -CH= (Allyl) | 130 - 135 |
| C-4 (Pyrazole) | 110 - 115 |
| =CH₂ (Allyl) | 118 - 122 |
| -N-CH₂- (Allyl) | 50 - 55 |
Table 2. Predicted ¹³C NMR Data for this compound.
Nitrogen-15 NMR is a specialized technique used to characterize the electronic environment of nitrogen atoms. The molecule contains three nitrogen atoms in the pyrazole ring and one in the nitro group. Each would produce a distinct signal, providing valuable information about the electronic structure. The N-1 of the pyrazole ring would have a chemical shift characteristic of a substituted pyrrole-type nitrogen, while N-2 would be a pyridine-type nitrogen. The nitrogen of the nitro group would appear in a region typical for nitro compounds.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu It would be used to confirm the connectivity within the allyl group (e.g., showing a cross-peak between the -N-CH₂- protons and the -CH= proton) and the coupling between the H-4 and H-5 protons on the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. columbia.edu It would be used to definitively assign each carbon signal to its attached proton(s) (e.g., linking the proton signal at δ ~5.0 ppm to the methylene carbon of the allyl group).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It can provide insights into the preferred conformation of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a characteristic "fingerprint" based on the functional groups present.
The IR spectrum of this compound would be dominated by strong absorptions corresponding to the nitro group.
Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
C=C and C=N Stretching: Vibrations for the alkene and pyrazole ring double bonds would appear in the 1500-1680 cm⁻¹ region.
C-H Stretching: Signals for aromatic/vinylic C-H bonds would be observed above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |
| C-H (sp², Pyrazole & Alkene) | 3050 - 3150 | Medium |
| C-H (sp³, Allyl CH₂) | 2850 - 2960 | Medium |
| C=C (Alkene) | 1640 - 1680 | Medium |
| C=N, C=C (Pyrazole Ring) | 1500 - 1600 | Medium-Strong |
| NO₂ (Asymmetric Stretch) | 1520 - 1560 | Strong |
| NO₂ (Symmetric Stretch) | 1340 - 1380 | Strong |
Table 3. Predicted Major Infrared Absorption Bands for this compound.
Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight and information about the compound's structure through analysis of its fragmentation patterns. For this compound (C₆H₇N₃O₂), the molecular weight is 167.14 g/mol .
Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, a peak corresponding to the intact molecule (the molecular ion) would be expected at a mass-to-charge ratio (m/z) of 167.
Fragmentation Pattern: The molecule is expected to fragment in predictable ways. researchgate.net Common fragmentation pathways for nitroaromatic and N-allyl compounds include:
Loss of the nitro group (NO₂•, 46 Da), leading to a fragment at m/z 121.
Loss of the allyl group (•C₃H₅, 41 Da), resulting in a fragment corresponding to the 3-nitropyrazole cation at m/z 126.
Rearrangements and further fragmentation of the pyrazole ring.
| m/z Value | Proposed Fragment Identity | Notes |
| 167 | [C₆H₇N₃O₂]⁺ | Molecular Ion ([M]⁺) |
| 126 | [C₃H₂N₃O₂]⁺ | Loss of allyl radical (•C₃H₅) |
| 121 | [C₆H₇N]⁺ | Loss of nitro radical (•NO₂) |
| 41 | [C₃H₅]⁺ | Allyl cation |
Table 4. Predicted Key Fragments in the Mass Spectrum of this compound.
X-ray Crystallography for Solid-State Structure Determination
Information not available.
Analysis of Molecular Conformation and Bond Parameters
Information not available.
Crystal Packing and Supramolecular Assembly
Information not available.
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a primary tool for investigating the properties of pyrazole (B372694) derivatives. nih.govnih.gov DFT calculations offer a balance between computational cost and accuracy, making them suitable for predicting a wide range of molecular properties, including optimized geometry, electronic behavior, and reactivity patterns. researchgate.netmdpi.com The B3LYP hybrid functional is commonly employed for these studies, often paired with basis sets like 6-31G or 6-311G, to achieve reliable results. nih.govnih.govekb.eg
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For 3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole, DFT calculations would establish the precise bond lengths, bond angles, and dihedral angles. Theoretical studies on similar pyrazole systems indicate that the pyrazole ring adopts a planar conformation. nih.gov The optimization process would also define the spatial orientation of the nitro (NO₂) and prop-2-en-1-yl (allyl) substituents relative to the pyrazole core. Analysis of the electronic structure provides a map of how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrazole System The following data is representative of typical bond lengths and angles found in pyrazole derivatives as determined by DFT calculations.
| Parameter | Value |
|---|---|
| N1-N2 Bond Length (Å) | 1.35 |
| N2-C3 Bond Length (Å) | 1.33 |
| C3-C4 Bond Length (Å) | 1.42 |
| C4-C5 Bond Length (Å) | 1.37 |
| C5-N1 Bond Length (Å) | 1.36 |
| N1-N2-C3 Bond Angle (°) | 112.0 |
| N2-C3-C4 Bond Angle (°) | 105.5 |
| C3-C4-C5 Bond Angle (°) | 105.0 |
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap Calculated using DFT/B3LYP method. Values are illustrative for nitro-substituted heterocyclic systems.
| Parameter | Energy (eV) |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -7.05 |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -2.50 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.55 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density. It provides a detailed picture of the bonding within a molecule, including hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. These interactions contribute significantly to molecular stability. For this compound, NBO analysis would likely reveal significant delocalization of electron density from the pyrazole ring to the strongly electron-withdrawing nitro group. This charge transfer stabilizes the molecule and is a key feature of its electronic structure.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. For this compound, the MEP map is expected to show a strong negative potential around the oxygen atoms of the nitro group and the N2 atom of the pyrazole ring, identifying them as primary sites for electrophilic interaction. nih.gov Positive potentials would likely be located around the hydrogen atoms.
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher reactivity for softer molecules.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These indices provide a quantitative basis for comparing the reactivity of different molecules and understanding their chemical behavior. ekb.eg
Table 3: Calculated Global Chemical Reactivity Descriptors Values are derived from the representative HOMO and LUMO energies in Table 2.
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.775 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.275 |
| Global Softness (S) | 1 / η | 0.439 |
| Electrophilicity Index (ω) | μ² / (2η) | 5.013 |
Protic pyrazoles (those with an N-H bond) can exist in different tautomeric forms. nih.govmdpi.com However, in this compound, the nitrogen at position 1 (N1) is substituted with a prop-2-en-1-yl group, which prevents annular tautomerism (the migration of a proton between the two nitrogen atoms). nih.gov
Despite the absence of tautomerism, computational studies can be used to investigate the molecule's proton affinity. Proton affinity is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, indicating its Brønsted basicity. DFT calculations can determine the most likely site of protonation. For pyrazole systems, the sp²-hybridized nitrogen atom (N2 in this case) is typically the most basic site and the preferred center for protonation. nih.govmdpi.com Theoretical studies can precisely calculate the energy change associated with this process, providing a quantitative measure of the molecule's basicity.
Thermodynamic Parameters Calculation (e.g., Enthalpy, Entropy, Heat Capacity)
While specific experimental or calculated thermodynamic data for this compound are not extensively detailed in the available literature, the properties of nitropyrazole derivatives are commonly investigated using computational methods. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to predict thermodynamic parameters such as enthalpy of formation (HOF), entropy, and heat capacity. researchgate.netnih.gov These calculations are crucial for evaluating the thermal stability and energy content of energetic materials. researchgate.net
For instance, studies on various nitrated pyrazole isomers utilize methods like B3PW91/6-311+G(d,p) to explore thermal stabilities through the calculation of HOF and bond dissociation energies. researchgate.net Similarly, isodesmic reactions are a common theoretical approach to accurately compute the gas-phase enthalpy of formation for complex molecules like those possessing trinitromethyl groups attached to a pyrazole ring. nih.gov The thermodynamic parameters for substituted pyrazoles are typically calculated at standard conditions (298.15 K and 1.00 atm) to ensure consistency and comparability. nih.gov These computational approaches provide essential insights into the stability and potential energy of new compounds where experimental data is lacking.
Non-Linear Optical (NLO) Properties Calculations
Computational chemistry plays a pivotal role in the prediction and understanding of the Non-Linear Optical (NLO) properties of novel organic molecules. For compounds like this compound, DFT calculations are the standard method for determining key NLO parameters. researchgate.netresearchgate.net Organic NLO materials are of significant interest due to their potential applications in optoelectronics and photonics. nih.govresearchgate.net
First-order hyperpolarizability (β or β₀) is a critical measure of a molecule's second-order NLO response. mdpi.com While specific calculated values for this compound have not been reported, studies on related pyrazole derivatives indicate that this class of compounds can exhibit promising NLO properties. researchgate.net The NLO response originates from intramolecular charge transfer (ICT), which causes polarization of the π-electron cloud from an electron-donor to an electron-acceptor region of the molecule. nih.govnih.gov
In this compound, the nitro group acts as a strong electron-acceptor, while the pyrazole ring and the attached prop-2-en-1-yl (allyl) group constitute the π-conjugated system that facilitates this charge transfer. Computational analyses of similar pyrazole derivatives have shown hyperpolarizability values significantly greater than that of the standard NLO material, urea. researchgate.net The magnitude of the molecular hyperpolarizability suggests that such compounds could be explored as candidate NLO materials. researchgate.net
The structure of this compound features an interplay between the electron-withdrawing nitro group and the π-donating/conjugating character of the pyrazole and allyl moieties. This donor-π-acceptor (D-π-A) type framework is a classic design for efficient NLO molecules. chemrxiv.org Studies on other heterocyclic systems confirm that the incorporation of electron-withdrawing groups leads to a marked increase in the first-order hyperpolarizability (β₀) values. nih.gov Therefore, the specific arrangement of the nitro and allyl groups on the pyrazole ring in this compound is expected to give rise to significant NLO characteristics.
Intermolecular Interactions and Supramolecular Chemistry
The crystal packing and macroscopic properties of molecular solids are governed by a complex network of intermolecular interactions. imedpub.com In pyrazole derivatives, these non-covalent forces, including hydrogen bonds and π-stacking, dictate the formation of distinct supramolecular architectures. nih.govresearchgate.netmdpi.com
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov It maps the regions of close contact between adjacent molecules, and the associated 2D fingerprint plots provide a quantitative summary of the different types of interactions.
While a specific Hirshfeld analysis for this compound is not available, data from the closely related compound 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole offers valuable insights into the expected interactions for a nitropyrazole system. researchgate.net The analysis of this analogue reveals the dominant role of contacts involving nitrogen and oxygen atoms.
The table below summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for the analogue, 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. researchgate.net It is anticipated that this compound would exhibit a similar interaction profile, dominated by contacts involving hydrogen, oxygen, and nitrogen atoms.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| N···H / H···N | 31.5 |
| N···O / O···N | 18.4 |
| O···H / H···O | 13.4 |
The molecular structure of this compound allows for a variety of non-covalent interactions that stabilize its crystal structure.
Hydrogen Bonds: Although lacking conventional N-H or O-H donors, weak C-H···O and C-H···N hydrogen bonds are expected to be significant. imedpub.com The hydrogen atoms on the pyrazole ring and the allyl group can act as weak donors, while the electronegative oxygen atoms of the nitro group and the sp²-hybridized nitrogen of the pyrazole ring serve as acceptors. imedpub.comresearchgate.net
π-Stacking: Aromatic pyrazole rings often engage in π-π stacking interactions. researchgate.net In the crystal structure, adjacent molecules may arrange in a parallel-displaced or T-shaped manner to maximize attractive forces between their π-electron systems, contributing significantly to the supramolecular assembly. rsc.org The presence of these varied interactions creates a robust three-dimensional network that defines the material's solid-state properties. researchgate.net
Compound Names
| Abbreviation/Common Name | Systematic Name |
|---|---|
| Urea | Carbamide |
| NTO | 3-nitro-1,2,4-triazol-5-one |
Theoretical Models for Pyrazole Self-Aggregation (Dimers, Trimers, Tetramers, Hexamers, Catemers)
The self-aggregation of pyrazole derivatives is a phenomenon governed by non-covalent interactions, primarily hydrogen bonding, which can be extensively studied using theoretical models. The pyrazole ring possesses both a hydrogen bond donor (the pyrrole-like NH group) and a hydrogen bond acceptor (the pyridine-like sp2 nitrogen atom), giving it an amphiprotic character. This dual nature is fundamental to the formation of various supramolecular assemblies. researchgate.net
Computational chemistry provides critical insights into the structures and stability of these aggregates. researchgate.net Theoretical models for pyrazole self-association predict the formation of several structures, including cyclic dimers, trimers, tetramers, and hexamers, as well as linear chain-like structures known as catemers. researchgate.net Density Functional Theory (DFT) is a commonly employed method to investigate the geometries and binding energies of these aggregates. By calculating parameters such as interaction energies, hydrogen bond lengths, and vibrational frequencies, researchers can predict the most stable configurations.
For instance, a cyclic dimer is formed through two N-H···N hydrogen bonds between two pyrazole molecules. Theoretical calculations can determine the interaction energy of this pairing. Similarly, trimers, tetramers, and larger cyclic structures can be modeled to understand their relative stabilities. The stability of these aggregates is influenced by factors such as the substituents on the pyrazole ring, which can modulate the acidity of the NH group and introduce steric effects. researchgate.net While this compound lacks the N-H proton for direct self-aggregation via hydrogen bonding, its pyrazole core serves as a foundational structure whose aggregation principles are relevant for understanding intermolecular interactions in more complex systems or co-crystals.
| Aggregate Type | Primary Interaction | Typical Calculated Interaction Energy (Example Range) | Key Structural Feature |
|---|---|---|---|
| Dimer | N-H···N Hydrogen Bonds | -8 to -12 kcal/mol | Cyclic, planar structure |
| Trimer | N-H···N Hydrogen Bonds | -15 to -20 kcal/mol | Cyclic, often slightly puckered |
| Tetramer | N-H···N Hydrogen Bonds | -25 to -35 kcal/mol | Larger cyclic structure |
| Catemer | N-H···N Hydrogen Bonds | Cooperative, chain-dependent | Linear, chain-like polymer |
Computational Mechanistic Investigations
Computational chemistry is an indispensable tool for elucidating the reaction mechanisms of organic transformations involving pyrazole derivatives. eurasianjournals.com Theoretical studies, particularly those using DFT, allow for a detailed exploration of potential energy surfaces, providing a step-by-step understanding of how reactants are converted into products. This is particularly valuable for reactions like cycloadditions, which are key to synthesizing functionalized pyrazoles.
A cornerstone of computational mechanistic investigation is the analysis of the reaction profile, which maps the energy of the system along the reaction coordinate. mdpi.com For a reaction involving this compound, such as a 1,3-dipolar cycloaddition at the allyl (prop-2-en-1-yl) group, this analysis begins with geometry optimization of the reactants. wikipedia.org
The next crucial step is locating the transition state (TS), which represents the highest energy point along the lowest energy path from reactants to products. researchgate.net Sophisticated algorithms are used to find this first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary points: reactants and products have all real (positive) vibrational frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. mdpi.com
Many reactions, especially 1,3-dipolar cycloadditions, can potentially yield multiple regioisomers. nih.gov For this compound, the reaction of a 1,3-dipole (like a nitrilimine or nitrile oxide) with the allyl group's double bond could result in two different constitutional isomers. rsc.orgresearchgate.net
Computational methods are highly effective at predicting and explaining the observed regioselectivity. researchgate.net The primary approach is to calculate the activation energies for all possible reaction pathways leading to the different regioisomers. mdpi.com According to transition state theory, the pathway with the lower activation energy will be kinetically favored, and the corresponding product will be the major isomer. mdpi.comrsc.org
DFT calculations allow for the detailed analysis of the transition state geometries and energies for each pathway. rsc.org The difference in activation energy can often be rationalized by examining steric and electronic factors within the transition states. For example, unfavorable steric repulsion between bulky substituents in one transition state will raise its energy, disfavoring that pathway. mdpi.com Furthermore, analysis of frontier molecular orbitals (HOMO-LUMO interactions) and local reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can provide a qualitative prediction of the preferred regiochemical outcome by identifying the most favorable sites for bond formation between the reacting molecules. researchgate.netmdpi.comresearchgate.net
Molecular Modeling and Docking Approaches for Ligand-Target Interactions (Methodology Focus)
Molecular modeling and docking are powerful computational techniques used to predict the binding mode and affinity of a ligand, such as a derivative of this compound, to the active site of a biological target, typically a protein. nih.goveurasianjournals.com This methodology is central to rational drug design and inhibitor screening. researchgate.netijnc.ir
The process begins with the preparation of both the protein (receptor) and the ligand. The three-dimensional structure of the receptor is often obtained from experimental sources like the Protein Data Bank (PDB). ijpbs.comacs.org Preparation typically involves adding hydrogen atoms, removing water molecules, and assigning partial charges. nih.gov The ligand's 3D structure is generated and its geometry is optimized to find a low-energy conformation, often using quantum mechanical methods. acs.org
Docking is then performed using specialized software (e.g., AutoDock, Glide) which systematically samples a vast number of possible orientations and conformations of the ligand within the receptor's binding site. ijpbs.comlongdom.org A scoring function is used to evaluate each pose, estimating the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed. nih.gov
Post-docking analysis is crucial for validating the results. This involves examining the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—between the top-ranked ligand pose and the amino acid residues of the protein. longdom.orgresearchgate.net For more rigorous analysis, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time. Techniques like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method can then be used to calculate the binding free energy with higher accuracy. researchgate.net
| Step | Description | Common Tools/Methods |
|---|---|---|
| 1. Receptor Preparation | Obtain 3D protein structure (e.g., from PDB). Add hydrogens, remove solvent, assign charges. | PyMOL, UCSF Chimera, Schrödinger's Protein Preparation Wizard |
| 2. Ligand Preparation | Generate 3D ligand structure. Optimize geometry and perform energy minimization. | ChemDraw, Avogadro, Gaussian, Schrödinger's LigPrep |
| 3. Docking Simulation | Define binding site. Run algorithm to sample ligand poses and score them. | AutoDock, Glide, LeDock |
| 4. Pose Analysis | Analyze top-scoring poses. Visualize and identify key intermolecular interactions. | PyMOL, Discovery Studio, UCSF Chimera |
| 5. Post-Docking Refinement (Optional) | Perform Molecular Dynamics (MD) simulation to assess complex stability. Calculate binding free energy. | GROMACS, AMBER, Prime MM-GBSA |
Synthetic Utility and Applications in Diverse Chemical Research Fields
Function as Intermediate Building Blocks in Complex Molecule Synthesis
The strategic placement of a nitro group and an allyl substituent on the pyrazole (B372694) ring endows 3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole with a rich and varied reactivity, making it an ideal starting material for the construction of intricate molecular architectures.
Precursors for Advanced Nitrogen Heterocyclic Systems
The chemical scaffold of this compound is a valuable precursor in the synthesis of more complex nitrogen-containing heterocyclic systems. The nitro group can be readily transformed into other functional groups, such as amines, which then serve as handles for further molecular elaboration. For instance, the reduction of the nitro group to an amino group provides a nucleophilic center that can participate in cyclization reactions to form new heterocyclic rings.
One notable application is in the construction of high-energy insensitive energetic materials. For example, derivatives of 3-nitro-1H-pyrazole have been utilized in the synthesis of 3-nitro-1H-pyrazole-5-yl-bridged/fused 4,5-diamino-4H-1,2,4-triazoles. osi.lv These complex heterocyclic systems exhibit remarkable thermal stability and low mechanical sensitivity, making them promising candidates for advanced energetic materials. osi.lv The synthesis of such compounds often involves multi-step reaction sequences where the nitropyrazole core is a key starting component.
Synthons for Fused and Hybrid Ring Systems
The presence of both the pyrazole ring and the allyl group in this compound offers multiple reaction sites for the construction of fused and hybrid ring systems. The pyrazole core itself can be a partner in cycloaddition reactions, while the allyl group provides a handle for various transition metal-catalyzed cyclization strategies.
A general approach to fused pyrazoles involves the intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes. osi.lv While direct examples involving the allyl group of the title compound are not extensively documented in readily available literature, the principle of utilizing reactive substituents on the pyrazole ring for intramolecular cyclization is a well-established synthetic strategy.
Furthermore, the allyl group can participate in ring-closing metathesis (RCM) reactions. For instance, a diene substrate prepared from a pyrazole derivative can undergo RCM to form a pyrano[2,3-c]pyrazole ring system. ktu.edu This demonstrates the potential of the allyl group in this compound to be a key component in the synthesis of fused heterocyclic structures.
Catalytic Applications of Pyrazole-Derived Ligands and Complexes
The pyrazole nucleus is a well-established and versatile scaffold for the design of ligands in coordination chemistry and catalysis. The nitrogen atoms of the pyrazole ring can effectively coordinate to a variety of metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes.
Design and Synthesis of Pyrazole-Based Ligands for Metal Catalysis
While specific examples detailing the direct use of this compound as a ligand precursor are not prominently featured in the reviewed literature, the general principles of pyrazole-based ligand design are well-established. researchgate.netsaudijournals.com The synthesis of such ligands often involves the functionalization of the pyrazole core. In the case of this compound, both the nitro group and the allyl group offer opportunities for modification to create multidentate ligands.
For example, the nitro group could be reduced to an amino group and subsequently functionalized to introduce additional coordinating arms. The allyl group can also be modified through various organic transformations to incorporate other donor atoms, leading to the formation of chelating ligands. The coordination chemistry of pyrazole-derived ligands is extensive, with numerous examples of their complexes with various transition metals. researchgate.net
Investigation of Catalytic Activities in Organic Transformations (e.g., C-C bond formation, Alkylation, Suzuki-Miyaura reactions)
Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a range of important organic transformations. These include crucial carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.govnih.govrsc.org Palladium complexes bearing pyrazole-containing ligands are often employed as catalysts in these reactions, facilitating the coupling of aryl halides with boronic acids to form biaryl compounds.
While direct catalytic data for complexes of this compound is scarce, the broader class of pyrazole-ligated metal complexes has been shown to be effective in various C-C bond-forming reactions and alkylation reactions. acs.orgmdpi.com The electronic properties of the pyrazole ligand, influenced by substituents like the nitro group, can significantly impact the catalytic performance of the metal center.
| Reaction Type | Catalyst System (General) | Substrates | Products |
| Suzuki-Miyaura Coupling | Palladium-Pyrazole Complexes | Aryl Halides, Boronic Acids | Biaryls |
| C-C Bond Formation | Transition Metal-Pyrazole Complexes | Various | Coupled Products |
| Alkylation | Palladium-Pyrazole Complexes | Alkenes, Nucleophiles | Alkylated Products |
Role of Metal-Ligand Cooperation in Pyrazole Catalysts
The concept of metal-ligand cooperation (MLC) is a key principle in modern catalysis, where both the metal center and the ligand actively participate in the catalytic cycle. Protic pyrazole ligands, which contain an N-H bond, have been shown to engage in MLC. nih.gov The acidic proton on the pyrazole ring can act as a proton shuttle or participate in bond activation steps, thereby enhancing the catalytic activity.
While this compound is an N-substituted pyrazole and thus lacks the N-H proton for direct MLC of this type, the design of ligands derived from it could incorporate functionalities capable of cooperative effects. The electronic influence of the nitro group and the potential for the allyl group to interact with the metal center or substrates could lead to unique catalytic properties and cooperative effects that are yet to be fully explored.
Applications in Advanced Materials Science
The molecular architecture of this compound makes it a promising candidate for the synthesis of specialized materials. Nitropyrazole derivatives are well-regarded in the field of energetic materials due to their high nitrogen content, thermal stability, and positive heats of formation. nih.govnih.gov The presence of the allyl group provides a pathway to polymeric materials, expanding its utility beyond traditional small-molecule applications.
Pyrazole Ring: This five-membered aromatic heterocycle forms the stable backbone of the molecule. Its aromaticity contributes to thermal stability, and the presence of two adjacent nitrogen atoms provides coordination sites for metal ions. mdpi.comresearchgate.net
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic properties and reactivity of the pyrazole ring. mdpi.com It is a crucial component for energetic materials, as it increases the density and oxygen balance of the compound, contributing to higher detonation performance. nih.govnih.gov
Allyl Group (-CH₂-CH=CH₂): The N-allyl substituent is a key feature for materials development, offering a reactive site for polymerization, cross-linking, or post-synthesis functionalization via reactions like epoxidation or allylic substitution. libretexts.orgacs.orgacs.org This functionality allows for the creation of energetic polymers or plasticizers, where the nitropyrazole unit is incorporated into a larger macromolecular structure. acs.orgresearchgate.net
The interplay of these components allows for the rational design of materials with tailored properties. For instance, N-allyl dinitropyrazoles have been investigated as potential liquid explosives with low melting points and high thermal stability compared to traditional energetic materials like nitroglycerin. acs.orgresearchgate.net
| Structural Component | Primary Function in Materials Science | Potential Applications |
|---|---|---|
| Pyrazole Core | Provides thermal stability and a rigid structural backbone. mdpi.com Acts as a ligand for metal coordination. researchgate.net | Energetic materials, Coordination polymers, MOFs. |
| Nitro Group | Increases density and energy content. nih.gov Modifies electronic properties. mdpi.com | High-performance explosives, Propellants. rsc.orgrsc.org |
| N-Allyl Group | Enables polymerization and cross-linking. acs.org Site for post-synthesis functionalization. acs.org | Energetic polymers, Melt-cast explosives, Functionalized MOFs. researchgate.netnih.gov |
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. hhu.de Pyrazole-containing molecules are excellent ligands for constructing CPs and MOFs because the two adjacent nitrogen atoms in the pyrazole ring can chelate to a metal center. researchgate.netnih.gov
The compound this compound can function as a versatile ligand in this context. The pyrazole unit provides the necessary coordination sites to bind with metal ions, forming the framework structure. researchgate.netrsc.org The allyl group, which may not participate in the initial framework formation, offers a unique advantage: it can serve as a reactive handle for post-synthetic modification. This allows for the covalent attachment of other functional molecules to the MOF's internal pores or external surface, creating materials with tailored properties for applications such as selective gas capture, catalysis, or sensing. researchgate.net The use of allyl-substituted pyrazole ligands in organometallic complexes has been demonstrated, highlighting the compatibility of the allyl group within coordination chemistry. acs.orgias.ac.inresearchgate.net
Pyrazole derivatives have been extensively developed as fluorescent and colorimetric probes for chemical sensing and bioimaging. nih.govnih.gov The pyrazole ring often serves as a core component of a larger conjugated system that can exhibit fluorescence. rsc.orgsemanticscholar.org The design of these sensors typically involves a recognition site that can selectively interact with a target analyte (e.g., a metal ion or small molecule) and a signaling unit (fluorophore) that reports this interaction through a change in optical properties. researchgate.netrsc.org
In a sensor based on this compound, the pyrazole ring could act as both a part of the signaling apparatus and a binding site. The electron-withdrawing nitro group would significantly modulate the electronic structure and photophysical properties of the pyrazole fluorophore. nih.govresearchgate.net This electronic perturbation can be key to designing probes that operate via mechanisms like chelation-enhanced fluorescence (CHEF) or intramolecular charge transfer (ICT). The allyl group could be used to tune the solubility of the probe or to anchor it to a surface or a larger biological molecule.
| Pyrazole Derivative Type | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| Pyrazoline/Pyrazole Sensors | Zn²⁺, Cd²⁺, Fe³⁺ | Fluorescence "Turn-On" | rsc.orgsemanticscholar.org |
| Pyrazole-Rhodamine Conjugate | Hg²⁺ | Colorimetric and Fluorescent "Turn-On" | researchgate.net |
| Coumarin-Pyrazole Probe | Phosgene | Fluorescence Detection | rsc.org |
| Hydrazonomethyl-Pyrazole Carboxylate | Fluoride (F⁻), Acetate (CH₃COO⁻) | Colorimetric Change | researchgate.netsemanticscholar.org |
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of this compound is governed by the electronic and steric interplay between its three functional components. Understanding these relationships is crucial for its effective use as a synthetic intermediate.
The pyrazole ring, being aromatic, is generally stable. However, its reactivity towards electrophilic substitution is heavily influenced by the substituents. The N1-allyl group is a weakly activating group, while the C3-nitro group is a powerful deactivating group. The strong deactivating nature of the nitro group makes further electrophilic substitution on the pyrazole ring challenging. mdpi.com
The most significant site of reactivity is the allyl group's carbon-carbon double bond. This group can undergo a wide range of reactions characteristic of alkenes, including:
Polymerization: Radical or transition-metal-catalyzed polymerization can produce long polymer chains with pendant nitropyrazole units.
Allylic Substitution: The protons on the carbon adjacent to the double bond can be abstracted, leading to substitution reactions at that position. libretexts.orgacs.orgorganic-chemistry.org
Additions: The double bond can undergo addition reactions such as halogenation, hydrogenation, epoxidation, and hydroboration, allowing for the introduction of new functional groups.
Cycloadditions: The allyl group can participate in cycloaddition reactions, for example, with π-allylpalladium dipoles, to form new heterocyclic structures. acs.org
The electron-withdrawing character of the 3-nitropyrazole moiety attached to the allyl nitrogen atom influences the electronic properties of the double bond, affecting its reactivity in these transformations. Similarly, the nature of the N-substituent is known to affect the dynamics and reactivity of allyl-metal complexes, a principle that applies to derivatives of this compound. acs.orgias.ac.in This complex relationship allows for a wide range of derivative syntheses based on selective manipulation of the allyl group while the stable nitropyrazole core remains intact.
Future Research Trajectories and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole is anticipated to be achieved through the N-alkylation of 3-nitro-1H-pyrazole with an allyl halide, such as allyl bromide. Future research in this area should focus on developing novel and sustainable synthetic methodologies that offer improvements in terms of efficiency, safety, and environmental impact.
Current synthetic approaches to pyrazole (B372694) derivatives often rely on traditional heating methods and organic solvents. mdpi.com Green chemistry principles can be integrated into the synthesis of this compound by exploring alternative energy sources and reaction media. nih.gov
Key areas for future investigation include:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields in the alkylation of 3-nitropyrazole. mdpi.com
Ultrasonic Radiation: The use of ultrasound can offer an energy-efficient and scalable method for the synthesis of this and related pyrazole derivatives.
Catalyst-Free and Solvent-Free Conditions: The development of reaction protocols that eliminate the need for catalysts and hazardous solvents would represent a significant advancement in the sustainable production of this compound.
Aqueous Synthesis: Utilizing water as a solvent presents an environmentally benign alternative to traditional organic solvents. nih.gov
Exploration of Undiscovered Chemical Transformations and Derivatizations
The presence of both a nitro group and an allyl group in this compound offers multiple sites for chemical modification, opening the door to a wide array of undiscovered chemical transformations and derivatizations.
The allyl group is particularly versatile, serving as a handle for a variety of chemical reactions. Future research could explore:
Cycloaddition Reactions: The double bond of the allyl group can participate in [3+2] cycloaddition reactions with 1,3-dipoles to construct novel five-membered heterocyclic rings fused to the pyrazole core.
Addition Reactions: The double bond can undergo various addition reactions, allowing for the introduction of a wide range of functional groups. nih.gov
Metathesis Reactions: Olefin metathesis could be employed to create more complex molecules by forming new carbon-carbon bonds.
The nitro group also offers opportunities for chemical transformation. For instance, its reduction to an amino group would provide a key intermediate for the synthesis of a new family of 5-aminopyrazole derivatives, which are known to be valuable scaffolds in medicinal chemistry.
Integration of Cutting-Edge Spectroscopic and Computational Techniques for Deeper Understanding
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing future applications. The integration of advanced spectroscopic and computational techniques will be instrumental in achieving this.
Spectroscopic Characterization:
| Technique | Predicted Observations for this compound |
| ¹H NMR | Signals corresponding to the allyl group protons (in the range of 4.8-6.0 ppm) and the pyrazole ring protons would be expected. The chemical shifts would be influenced by the electron-withdrawing nitro group. |
| ¹³C NMR | Resonances for the three carbons of the allyl group and the three carbons of the pyrazole ring would be observed. The carbon attached to the nitro group would likely be shifted downfield. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=C stretching of the allyl group, the N-O stretching of the nitro group, and the C-H and C=N stretching of the pyrazole ring would be present. |
| Mass Spectrometry (MS) | The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information. |
Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed for unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecule's connectivity. rsc.org
Computational Analysis:
Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, orbital energies (HOMO and LUMO), and reactivity. nih.govacs.org Such studies can help to:
Predict the most likely sites for electrophilic and nucleophilic attack.
Elucidate the mechanisms of potential chemical reactions.
Understand the influence of the nitro and allyl groups on the aromaticity and stability of the pyrazole ring.
Rational Design of Highly Functionalized Pyrazole Architectures
The principles of rational drug design can be applied to this compound to create new molecules with specific biological activities. frontiersin.orgnih.gov The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. mdpi.com
By leveraging the reactivity of the allyl and nitro groups, a diverse library of derivatives can be synthesized and screened for various biological targets. For example:
Derivatization of the allyl group could be used to introduce pharmacophores that enhance binding to specific protein targets.
Modification of the nitro group could modulate the electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.
Molecular docking and other computational tools can be used to guide the design of new derivatives with improved binding affinities and selectivities for targets of interest, such as protein kinases. researchgate.net
Expanding the Chemical Space and Application Scope in Interdisciplinary Research
The unique combination of functional groups in this compound opens up possibilities for its application in various interdisciplinary research areas beyond medicinal chemistry.
Potential areas for exploration include:
Materials Science: The allyl group allows for the potential polymerization of this molecule, leading to the creation of novel polymers with unique electronic or optical properties. The high nitrogen content of the pyrazole ring could also be of interest in the development of energetic materials.
Agrochemicals: Pyrazole derivatives have found applications as herbicides and fungicides. rroij.com The introduction of the nitro and allyl groups could lead to the discovery of new agrochemicals with enhanced efficacy or novel modes of action.
Catalysis: The pyrazole nitrogen atoms can coordinate with metal ions, suggesting that derivatives of this compound could be explored as ligands in catalysis.
Q & A
Q. What are the optimized synthetic routes for 3-nitro-1-(prop-2-en-1-yl)-1H-pyrazole and its derivatives?
The synthesis of pyrazole derivatives, including this compound, often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, triazenylpyrazole precursors can react with alkynes under mild conditions (50°C, 16 hours) in a THF/water solvent system, achieving yields of ~61% after purification via column chromatography . Key parameters include:
- Catalyst system : CuSO₄/sodium ascorbate for regioselective triazole formation.
- Substrate ratios : Equimolar alkynes and azides to minimize side reactions.
- Purification : Silica gel chromatography with hexane/ethyl acetate gradients.
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns and regiochemistry. For example, vinyl protons (prop-2-en-1-yl) appear as doublets in the δ 5.0–6.0 ppm range, while nitro groups deshield adjacent pyrazole protons .
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and angles. For pyrazole derivatives, triclinic (P1) or monoclinic systems are common, with unit cell parameters such as a = 10.3961 Å, b = 10.8565 Å, and c = 16.1431 Å observed in related structures .
Q. What are the common side reactions during synthesis, and how are they mitigated?
- Tautomerization : Pyrazole rings may exhibit tautomerism (e.g., 3- vs. 5-substituted isomers), resolved via crystallization or HPLC .
- Byproduct formation : Competing Michael additions or over-nitration can occur. Controlled reaction temperatures (<60°C) and stoichiometric monitoring (e.g., TLC) minimize these .
Advanced Research Questions
Q. How can SHELX programs enhance crystallographic refinement for this compound?
SHELXL is used for small-molecule refinement, particularly for handling high-resolution or twinned data. Key features include:
- Thermal displacement parameters : Anisotropic refinement of nitro and allyl groups.
- Hydrogen placement : Riding models for H atoms on pyrazole and vinyl moieties.
- Validation tools : CHECKCIF reports to identify geometric outliers (e.g., bond angle deviations > 5°).
Q. How does thermal stability impact applications in energetic materials?
Pyrazole derivatives like this compound exhibit high thermal robustness (>250°C decomposition), making them candidates for nitrogen-rich energetic materials. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:
- Decomposition kinetics : Activation energies (Eₐ) calculated via Kissinger method.
- Hofmeister anion effects : Co-crystallization with Cl⁻ or NO₃⁻ enhances stability by forming hydrogen-bonded networks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
